Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. It displays significant activity against BRD4, a protein involved in gene transcription and implicated in various cancers. AZD5153 effectively downregulates c-Myc, a key oncogene, and inhibits tumor growth in xenograft studies []. Notably, AZD5153 demonstrates enhanced potency due to its bivalent binding mechanism, highlighting the importance of this structural feature for biological activity [].
Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 4-[6-(dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid. The key difference lies in the substitution pattern on this core. AZD5153 possesses a 3-methoxy group on the triazole ring and a complex piperidine-containing substituent at the 6-position of the pyridazine ring, in contrast to the dimethylamino group at the 6-position in the target compound. This highlights the potential of modifying substituents on this core structure to achieve desired biological effects.
Compound Description: PF-04254644 is a highly selective c-Met kinase inhibitor, originally investigated for its potential as an anticancer agent []. While highly selective for c-Met, PF-04254644 unfortunately exhibits broad inhibition of the phosphodiesterase (PDE) family of enzymes, leading to adverse cardiovascular effects in rats, including myocardial degeneration. This off-target activity ultimately led to the termination of its preclinical development [].
Relevance: This compound, like AZD5153, shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound, 4-[6-(dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid. It features a 1-methyl-1H-pyrazol-4-yl group at the 6-position of the pyridazine ring and a quinoline substituent connected through an ethyl linker at the 3-position []. This structural similarity further underscores the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold in medicinal chemistry and its ability to interact with diverse biological targets.
Compound Description: SAR125844 acts as a potent and selective MET kinase inhibitor, demonstrating efficacy against both the wild-type enzyme and clinically relevant mutants []. This compound exhibits promising potential as a parenteral agent for treating MET-dependent cancers, achieving sustained target engagement at tolerable doses in human xenograft models []. While SAR125844 demonstrates favorable pharmacological properties, its development required a multiparametric optimization approach to address challenges related to oral absorption and CYP3A4 inhibition [].
Relevance: SAR125844 shares the [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, emphasizing the importance of this structural motif in medicinal chemistry, particularly for developing kinase inhibitors. Notably, SAR125844 features a 4-fluorophenyl substituent at the 6-position of the pyridazine ring and a benzothiazole group linked via a sulfur atom at the 3-position []. This structure highlights the possibility of incorporating diverse substituents and linkers into the [, , ]triazolo[4,3-b]pyridazine scaffold, potentially influencing its target selectivity and pharmacological properties.
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide derivatives
Compound Description: These compounds represent a series of derivatives designed and synthesized to explore the biological activity of the [, , ]triazolo[4,3-b]pyridazine scaffold []. Preliminary antimicrobial assays revealed that these compounds display good to moderate activity against specific microorganisms [].
Relevance: These derivatives, characterized by their benzamide or sulfonamide substituents linked to the [, , ]triazolo[4,3-b]pyridazine core through a phenyl ring, exemplify the potential of modifying the core structure with diverse functional groups to achieve desired biological effects. These findings highlight the importance of further exploring the structure-activity relationships of [, , ]triazolo[4,3-b]pyridazine derivatives, particularly for developing novel antimicrobial agents. They share the common [, , ]triazolo[4,3-b]pyridazine scaffold with 4-[6-(dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid, further emphasizing the versatility of this core structure in medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.